molecular formula C12H9NO4 B12305807 2-(1-Nitronaphthalen-2-yl)acetic acid

2-(1-Nitronaphthalen-2-yl)acetic acid

Cat. No.: B12305807
M. Wt: 231.20 g/mol
InChI Key: RVNRTHUGIFJSEH-UHFFFAOYSA-N
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Description

2-Naphthaleneacetic acid, 1-nitro- is an organic compound with the molecular formula C12H9NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an acetic acid and a nitro group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneacetic acid, 1-nitro- typically involves the nitration of naphthalene derivatives. One common method is the nitration of 2-naphthaleneacetic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of 2-Naphthaleneacetic acid, 1-nitro- often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneacetic acid, 1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthaleneacetic acid, 1-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetic acid, 1-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthaleneacetic acid, 1-nitro- is unique due to the presence of both the acetic acid and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-(1-nitronaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H9NO4/c14-11(15)7-9-6-5-8-3-1-2-4-10(8)12(9)13(16)17/h1-6H,7H2,(H,14,15)

InChI Key

RVNRTHUGIFJSEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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